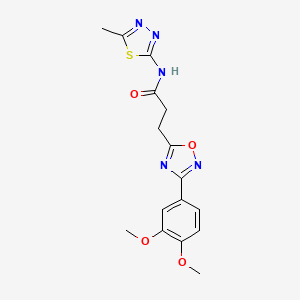
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide, also known as HM-3, is a small molecule that has been extensively studied for its potential applications in scientific research. HM-3 is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide involves the inhibition of various enzymes and signaling pathways in the body. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to inhibit the activity of various kinases and phosphatases, which play a critical role in various cellular processes. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to modulate the activity of various transcription factors, which are involved in regulating gene expression.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have a wide range of biochemical and physiological effects. Some of the effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide include:
1. Anti-inflammatory Properties: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have anti-inflammatory properties by inhibiting the activity of various cytokines and chemokines.
2. Antioxidant Properties: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
3. Anti-apoptotic Properties: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have anti-apoptotic properties by inhibiting the activity of various pro-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has several advantages and limitations for lab experiments. Some of the advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide include:
1. High Purity: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide can be synthesized with high purity, making it a reliable and consistent research tool.
2. Wide Range of Applications: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has a wide range of applications in various fields of research, making it a versatile research tool.
3. Well-studied: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been extensively studied, making it a well-understood research tool.
Some of the limitations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide include:
1. Limited Solubility: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
2. High Cost: The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide can be costly, which can limit its availability for some researchers.
3. Limited Availability: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide may not be readily available from commercial sources, which can make it difficult to obtain for some researchers.
Orientations Futures
There are several future directions for research involving N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide. Some of the potential areas of research include:
1. Drug Development: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has shown promise as a potential therapeutic agent for various diseases. Further research is needed to develop N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide into a viable drug candidate.
2. Mechanistic Studies: Further studies are needed to elucidate the precise mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide and its effects on various cellular processes.
3. Combination Therapies: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide may be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to identify potential drug combinations.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide is a promising research tool with a wide range of potential applications in various fields of research. Its well-studied properties and versatile nature make it a valuable asset for researchers looking to explore new avenues of scientific inquiry.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide involves the reaction of 2-hydroxy-8-methylquinoline and 4-methyl-N-propylbenzamide in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been optimized to produce high yields of pure product, making it readily available for research purposes.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. Some of the areas where N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been studied include:
1. Cancer Research: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has been studied as a potential therapeutic agent for various types of cancer.
2. Neurological Disorders: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have neuroprotective properties and has been studied as a potential therapeutic agent for various neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have cardioprotective properties and has been studied as a potential therapeutic agent for various cardiovascular diseases such as hypertension and heart failure.
Propriétés
IUPAC Name |
4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-12-24(22(26)17-10-8-15(2)9-11-17)14-19-13-18-7-5-6-16(3)20(18)23-21(19)25/h5-11,13H,4,12,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVFNHCHJJYDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7709374.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)
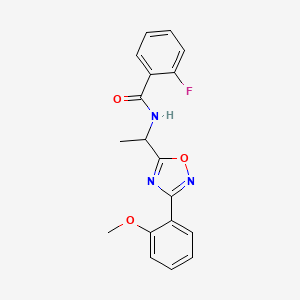


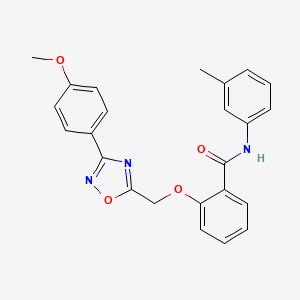
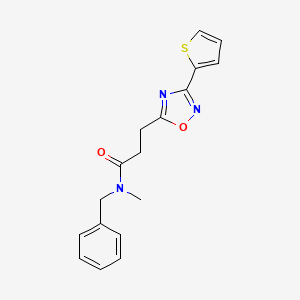
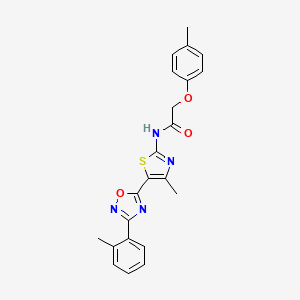
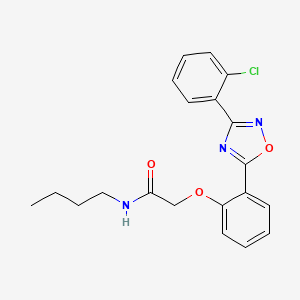
![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
